

# A Comparative Guide to Alternative Inhibitors of Store-Operated Calcium Entry

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## Compound of Interest

Compound Name: 2-Aminoethoxydiphenyl borate

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Store-operated calcium entry (SOCE) is a fundamental and ubiquitous  $\text{Ca}^{2+}$  influx mechanism in eukaryotic cells, playing a critical role in a vast array of physiological processes, including immune responses, gene expression, and cell proliferation.[1][2] The discovery of the core molecular players, the endoplasmic reticulum (ER)  $\text{Ca}^{2+}$  sensor STIM1 and the plasma membrane  $\text{Ca}^{2+}$  channel Orai1, has propelled the development of pharmacological tools to dissect and target this pathway.[1][2] While **2-aminoethoxydiphenyl borate** (2-APB) has been a widely used modulator of SOCE, its utility is hampered by complex, concentration-dependent effects and a lack of specificity, often exhibiting off-target effects on TRP channels and  $\text{IP}_3$  receptors.[3] This guide provides a comprehensive comparison of alternative, more selective, and potent inhibitors of SOCE, presenting quantitative performance data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflows.

## Performance Comparison of SOCE Inhibitors

The potency of SOCE inhibitors can vary significantly depending on the cell type, the specific Orai isoforms expressed, and the experimental conditions. The following table summarizes the half-maximal inhibitory concentrations ( $\text{IC}_{50}$ ) for a selection of prominent SOCE inhibitors, providing a snapshot of their comparative efficacy.

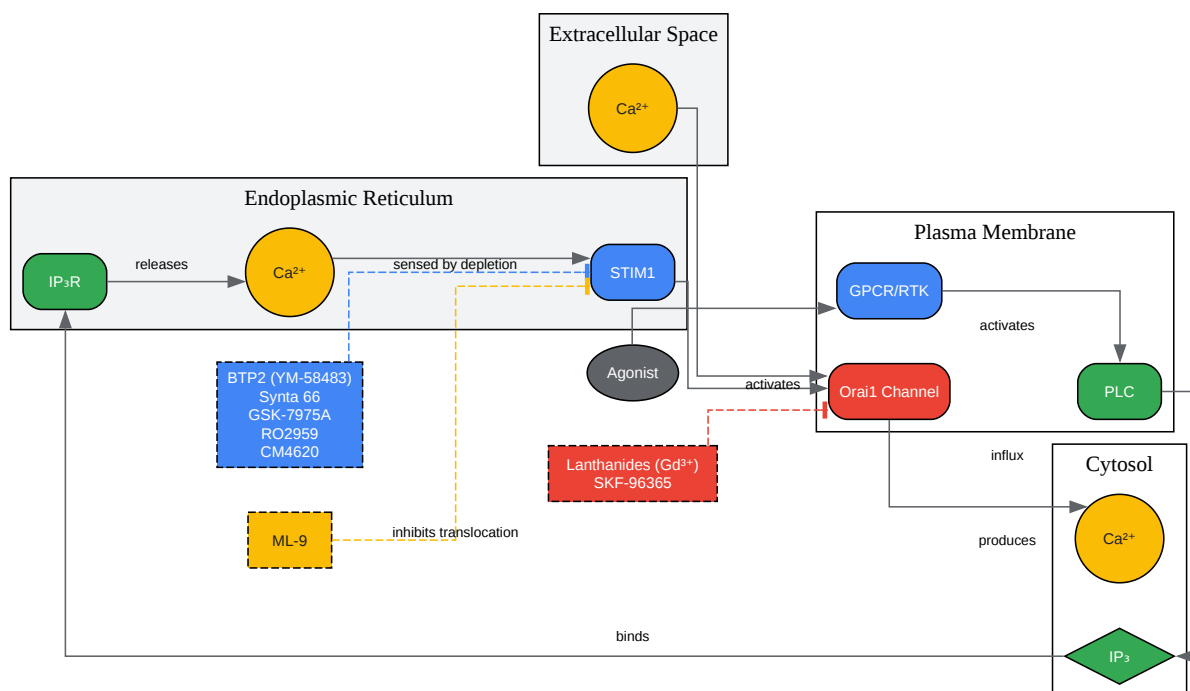
Inhibitor	Target(s)	IC <sub>50</sub> (nM)	Cell Line / System	Reference(s)
Lanthanides (Gd <sup>3+</sup> )	Orai channels (pore blocker)	34	A7r5 (rat smooth muscle)	[4]
BTP2 (YM-58483)	CRAC channels	100	Jurkat T cells	[5]
MLR	330	Mouse T cells	[6]	
Synta 66	Orai1	209	HEK293	[4]
CRAC channels	1400	RBL cells	[7]	
SOCE	~1000	Jurkat T cells	[4]	
SOCE	26	VSMCs, HUVECs	[4]	
GSK-7975A	Orai1, Orai3, TRPV6	638	HEK293	[4]
Orai1/STIM1	~4000	HEK293 (patch clamp)	[7]	
SOCE	~3400	Murine pancreatic acinar cells	[8]	
GSK-5503A	Orai1, Orai3	200	HEK293	[4]
Orai1/STIM1	~4000	HEK293 (patch clamp)	[7]	
RO2959	Orai1, Orai3	457	HEK293	[4]
CRAC channels	402	RBL-2H3	[9][10][11][12][13]	
Orai1/STIM1	25	CHO cells	[9][10][12][13]	
Orai3/STIM1	530	CHO cells	[10][12][13]	

SOCE	265	CD4 <sup>+</sup> T lymphocytes	[10][12][13]	
CM4620 (Zegocractin)	Orai1, Orai2	119 (Orai1), 895 (Orai2)	Recombinant systems	[14][15][16]
JPIII	Orai1	185	HEK293	[4]
7-azaindole 14d	SOCE	132	HEK293	[4]
SOCE	150	Jurkat T cells	[4]	
ML-9	STIM1	~10000	HEK293	[7]
SKF-96365	TRP channels, SOCE	~4000	Rat peritoneal mast cells (patch clamp)	[4]

## Signaling Pathways and Inhibition Mechanisms

The canonical activation of SOCE begins with the stimulation of cell surface receptors, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP<sub>3</sub>). IP<sub>3</sub> then binds to its receptors on the endoplasmic reticulum (ER) membrane, causing the release of Ca<sup>2+</sup> from the ER stores.[7] This depletion of ER Ca<sup>2+</sup> is sensed by STIM1, which then translocates to ER-plasma membrane junctions to interact with and activate Orai channels, leading to Ca<sup>2+</sup> influx.[2]

Alternative SOCE inhibitors target different stages of this pathway. Lanthanides, for instance, are thought to directly block the pore of the Orai channel.[3] Others, like ML-9, may interfere with the translocation and clustering of STIM1.[3] A number of pyrazole-containing compounds, such as BTP2, GSK-7975A, and RO2959, are potent inhibitors, with some demonstrating selectivity for different Orai isoforms.[4][7] The precise mechanisms of action for many of these compounds are still under investigation, with some suggested to allosterically modulate the channel or interfere with the STIM1-Orai1 interaction.



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**Figure 1:** Simplified signaling pathway of store-operated calcium entry (SOCE) and points of intervention for various classes of inhibitors.

## Experimental Protocols

Accurate assessment of SOCE and the efficacy of its inhibitors requires robust and well-controlled experimental procedures. Below are detailed protocols for two of the most common methods used to study SOCE.

## Calcium Imaging using Fura-2 AM

This method allows for the measurement of changes in intracellular  $\text{Ca}^{2+}$  concentration ( $[\text{Ca}^{2+}]_i$ ) in a population of cells or at the single-cell level.

Materials:

- Cells of interest cultured on glass-bottom dishes or coverslips.
- Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in anhydrous DMSO).
- Pluronic F-127 (20% solution in DMSO).
- HEPES-buffered saline (HBS) or other physiological salt solution, with and without  $\text{Ca}^{2+}$ .
  - $\text{Ca}^{2+}$ -containing HBS: 130 mM NaCl, 5 mM KCl, 1.2 mM  $\text{MgCl}_2$ , 1.5 mM  $\text{CaCl}_2$ , 8 mM D-glucose, 10 mM HEPES, pH 7.4.
  - $\text{Ca}^{2+}$ -free HBS: Same as above, but with 0.5 mM EGTA and no added  $\text{CaCl}_2$ .
- Thapsigargin (TG) stock solution (e.g., 1 mM in DMSO).
- SOCE inhibitor stock solution (in DMSO).
- Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission) and a perfusion system.

Procedure:

- Cell Preparation: Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
- Dye Loading: a. Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 1-5  $\mu\text{M}$  in  $\text{Ca}^{2+}$ -containing HBS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersal. b. Wash the cells once with  $\text{Ca}^{2+}$ -containing HBS. c. Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

- **Washing:** Wash the cells 2-3 times with  $\text{Ca}^{2+}$ -containing HBS to remove extracellular dye and allow for de-esterification of the AM ester within the cells.
- **Baseline Measurement:** Mount the coverslip in a perfusion chamber on the microscope stage. Perfuse with  $\text{Ca}^{2+}$ -containing HBS and record the baseline 340/380 nm fluorescence ratio.
- **Store Depletion:** Switch the perfusion to  $\text{Ca}^{2+}$ -free HBS. Once a stable baseline is achieved, add thapsigargin (e.g., 1-2  $\mu\text{M}$ ) to the perfusion solution to irreversibly inhibit the SERCA pumps and deplete ER  $\text{Ca}^{2+}$  stores. This will cause a transient increase in cytosolic  $\text{Ca}^{2+}$  due to leakage from the ER.
- **SOCE Measurement:** After the cytosolic  $\text{Ca}^{2+}$  level returns to a stable baseline in the  $\text{Ca}^{2+}$ -free HBS, reintroduce the  $\text{Ca}^{2+}$ -containing HBS. The subsequent sharp increase in the 340/380 nm ratio represents SOCE.
- **Inhibitor Testing:** To test the effect of an inhibitor, it can be added to the perfusion buffer at various stages:
  - **Pre-incubation:** Incubate the cells with the inhibitor for a defined period before starting the experiment.
  - **Co-application with TG:** Add the inhibitor along with thapsigargin in the  $\text{Ca}^{2+}$ -free buffer.
  - **Application before  $\text{Ca}^{2+}$  re-addition:** Add the inhibitor to the  $\text{Ca}^{2+}$ -free buffer after store depletion but before re-introducing the  $\text{Ca}^{2+}$ -containing buffer.
- **Data Analysis:** Quantify the SOCE response by measuring the peak amplitude of the  $\text{Ca}^{2+}$  increase upon re-addition of extracellular  $\text{Ca}^{2+}$  or the area under the curve. Compare the response in the presence and absence of the inhibitor to determine the  $\text{IC}_{50}$ .

## Electrophysiological Measurement of ICRAC

Whole-cell patch-clamp is the gold-standard technique for directly measuring the  $\text{Ca}^{2+}$  release-activated  $\text{Ca}^{2+}$  (CRAC) current (ICRAC), which underlies SOCE.

Materials:

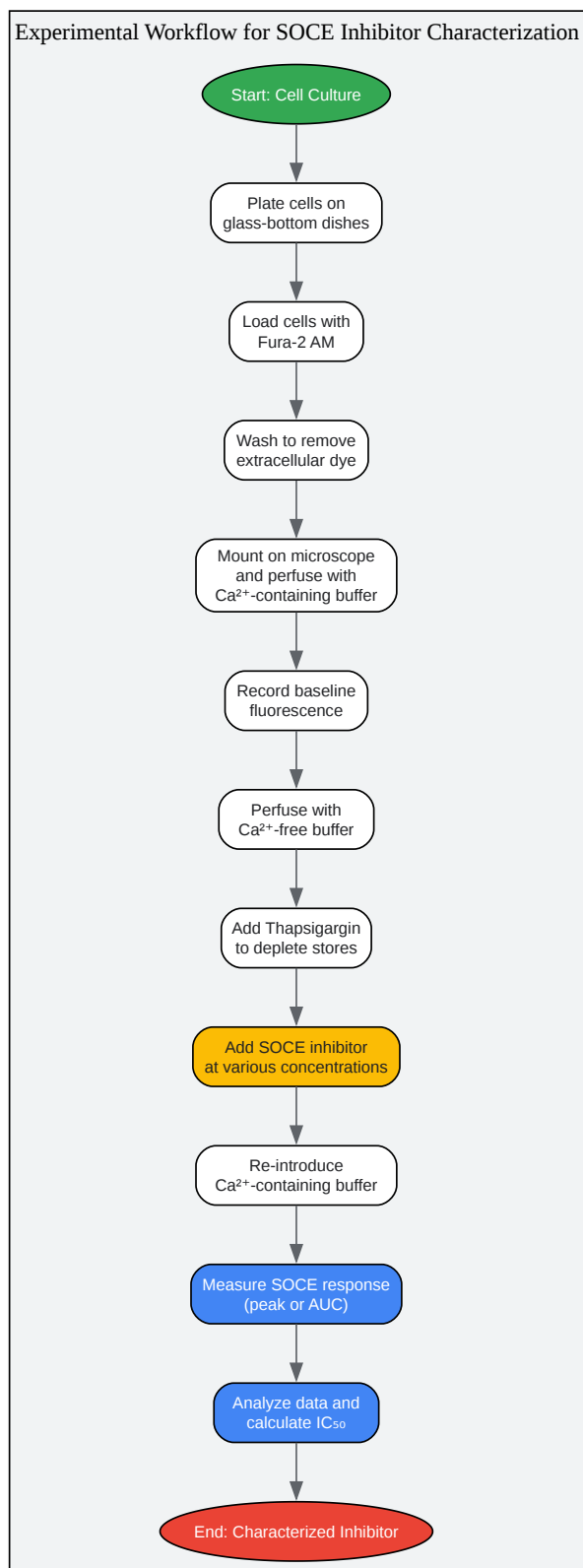
- Cells of interest cultured on glass coverslips.
- Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
- Borosilicate glass capillaries for pulling patch pipettes.
- External (bath) solution: 130 mM NaCl, 4.5 mM KCl, 20 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 10 mM D-glucose, 10 mM HEPES, pH 7.4.
- Internal (pipette) solution: 135 mM Cs-glutamate, 8 mM MgCl<sub>2</sub>, 10 mM BAPTA, 10 mM HEPES, pH 7.2. The high concentration of the Ca<sup>2+</sup> chelator BAPTA in the pipette solution ensures passive depletion of ER Ca<sup>2+</sup> stores upon establishing the whole-cell configuration.

#### Procedure:

- Cell Preparation: Plate cells at a low density on glass coverslips to allow for easy access for patching.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Recording: a. Place a coverslip with cells in the recording chamber and perfuse with the external solution. b. Approach a cell with the patch pipette and form a giga-ohm seal. c. Rupture the cell membrane to establish the whole-cell configuration. This allows the internal pipette solution to dialyze the cell, leading to passive store depletion and activation of ICRAC. d. Clamp the cell at a holding potential of 0 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) every 2 seconds to elicit the current. ICRAC is characterized by its strong inward rectification.
- Inhibitor Application: The inhibitor can be applied via the bath perfusion system. Record the current before and after the application of the inhibitor to determine its effect on ICRAC.
- Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) to quantify the magnitude of ICRAC. Plot the current amplitude against the inhibitor concentration to determine the IC<sub>50</sub>.

## Experimental Workflow and Logic

The following diagrams illustrate a typical workflow for screening and characterizing SOCE inhibitors and the logical relationships in the experimental design.





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**Figure 2:** A typical experimental workflow for the characterization of SOCE inhibitors using Fura-2 AM-based calcium imaging.

By providing a more selective and potent means of modulating SOCE, the inhibitors discussed in this guide offer valuable tools for advancing our understanding of  $\text{Ca}^{2+}$  signaling in health and disease, and for the development of novel therapeutic strategies.

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